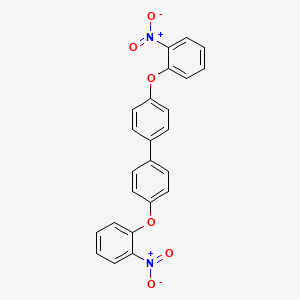![molecular formula C18H14N6O4S B11706232 N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706232.png)
N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a benzamide group attached to a thiadiazole ring, which is further substituted with a nitrobenzylidene hydrazinyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of Benzamide Group: The benzamide group is introduced through a coupling reaction between the thiadiazole derivative and benzoyl chloride in the presence of a base such as triethylamine.
Addition of Nitrobenzylidene Hydrazinyl Moiety: The final step involves the condensation of the intermediate product with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The benzamide and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation Products: Oxides of the hydrazinyl moiety.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamide and thiadiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its antimicrobial and anticancer properties are of particular interest, and ongoing research aims to elucidate its mechanism of action and optimize its efficacy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its application in the production of advanced polymers and coatings is also being explored.
作用機序
The mechanism of action of N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The nitrobenzylidene hydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The thiadiazole ring can interact with metal ions, affecting their availability and function in biological systems. These interactions disrupt essential cellular processes, leading to antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- 2-[(2E)-2-(5-chloro-2-nitrobenzylidene)hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- N-[2-((2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide exhibits unique properties due to the presence of the nitrobenzylidene hydrazinyl moiety. This functional group enhances its reactivity and allows for specific interactions with biological targets, making it a more potent antimicrobial and anticancer agent.
特性
分子式 |
C18H14N6O4S |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
N-[5-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H14N6O4S/c25-15(21-19-11-13-8-4-5-9-14(13)24(27)28)10-16-22-23-18(29-16)20-17(26)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,25)(H,20,23,26)/b19-11+ |
InChIキー |
SANBZXSIADPZMP-YBFXNURJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11706172.png)

![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706186.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11706194.png)
![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)
![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706206.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B11706210.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide](/img/structure/B11706211.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11706216.png)
